2-Chloro-5-nitrobenzenesulfonic acid physical and chemical properties
2-Chloro-5-nitrobenzenesulfonic acid physical and chemical properties
An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonic Acid: Properties, Reactivity, and Applications
Introduction
2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1) is a significant organosulfur compound that serves as a cornerstone intermediate in the fine chemical industry.[1] Its molecular architecture, featuring a benzene ring substituted with a chloro group, a nitro group, and a sulfonic acid group, imparts a unique combination of reactivity and physical properties.[2][3] These functional groups dictate its utility, primarily as a precursor in the synthesis of a wide array of dyes and pigments.[1][4] The sulfonic acid moiety confers aqueous solubility, a desirable trait in many industrial processes, while the electron-withdrawing nature of the chloro and nitro groups activates the aromatic ring for specific nucleophilic substitution reactions.[1][5] This guide offers a comprehensive exploration of the physical and chemical properties, synthesis, reactivity, and safe handling of 2-Chloro-5-nitrobenzenesulfonic acid, tailored for researchers, chemists, and professionals in drug development and chemical manufacturing.
Chemical Identity and Structure
A clear understanding of the molecule's structure is fundamental to appreciating its chemical behavior.
Caption: Chemical Structure of 2-Chloro-5-nitrobenzenesulfonic acid.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-chloro-5-nitrobenzenesulfonic acid | [6] |
| CAS Number | 96-73-1 | [2] |
| Molecular Formula | C₆H₄ClNO₅S | [2] |
| Molecular Weight | 237.62 g/mol | [2][6] |
| Canonical SMILES | C1=CC(=C(C=C1[O-])S(=O)(=O)O)Cl | [6] |
| InChIKey | GNTARUIZNIWBCN-UHFFFAOYSA-N | [6] |
| EC Number | 202-528-9 | [7] |
| Synonyms | 2-Chloro-5-nitrobenzenesulphonic acid, 4-chloro-3-sulphonitrobenzene |[3][6] |
Physicochemical Properties
The physical characteristics of 2-Chloro-5-nitrobenzenesulfonic acid are crucial for its handling, storage, and application in synthetic processes. The compound is typically a tan or light yellow to brownish crystalline solid.[2][8] It is known to crystallize from water as a dihydrate.[8]
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Tan to light yellow crystalline powder/solid | [2][8] |
| Melting Point | 169-170 °C (dihydrate, with decomposition) | [7][8] |
| Boiling Point | Decomposes before boiling | [5] |
| Solubility in Water | Soluble | [2][5] |
| Density | ~1.7 g/cm³ | [7][9] |
| Topological Polar Surface Area | 109 Ų | [2][6] |
| XLogP3 | 1.1 | [7] |
| Hydrogen Bond Donor Count | 1 | [2][7] |
| Hydrogen Bond Acceptor Count | 5 | [2][7] |
| Storage Temperature | Refrigerator |[2] |
Reactivity and Chemical Behavior
The chemical reactivity of 2-Chloro-5-nitrobenzenesulfonic acid is governed by the interplay of its three functional groups on the benzene ring.
-
Sulfonic Acid Group (-SO₃H): This is a strongly acidic group, making the compound a strong acid and enhancing its water solubility.[5]
-
Nitro (-NO₂) and Chloro (-Cl) Groups: Both are strong electron-withdrawing groups. They deactivate the benzene ring towards electrophilic substitution reactions. However, they strongly activate the ring for nucleophilic aromatic substitution , particularly at the chlorine-bearing carbon atom.[5]
This activation is central to its primary industrial applications. Key reactions include:
-
Amination: This is the most significant reaction, where the chloro group is displaced by an amine (e.g., ammonia) to produce 4-nitroaniline-2-sulfonic acid. This product is a vital diazo component used in the manufacturing of azo dyes.[1][8]
-
Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents. This reaction yields 2,5-diaminobenzenesulfonic acid, another important intermediate for colorants.[1][8]
-
Further Halogenation: The compound can undergo further chlorination to yield products like 2,6-dichloro-4-nitroaniline.[8]
Caption: Key synthetic transformations of 2-Chloro-5-nitrobenzenesulfonic acid.
Synthesis and Manufacturing
The primary industrial synthesis of 2-Chloro-5-nitrobenzenesulfonic acid involves the sulfonation of 4-chloronitrobenzene.[1][8] This electrophilic aromatic substitution reaction is typically carried out using oleum (fuming sulfuric acid, H₂SO₄·xSO₃) at elevated temperatures.[8][10]
Causality in Synthesis:
-
Choice of Reagent: Oleum is used instead of concentrated sulfuric acid because it contains excess sulfur trioxide (SO₃), a very powerful electrophile, which is necessary to sulfonate the already deactivated 4-chloronitrobenzene ring.
-
Temperature Control: The reaction temperature must be meticulously controlled (e.g., around 115 °C).[8] Insufficient temperature leads to a slow or incomplete reaction, while excessive temperatures increase the risk of side reactions and explosive decomposition. The compound is known to decompose explosively above 200 °C.[8]
Caption: Simplified workflow for the industrial synthesis of the title compound.
Applications in Research and Industry
The primary utility of 2-Chloro-5-nitrobenzenesulfonic acid is as a versatile intermediate.[4]
-
Dye and Pigment Industry: This is its most significant area of application. It is a crucial precursor for producing sulfonated aromatic amines, which are fundamental building blocks for a vast range of azo dyes used in the textile, printing, and coatings industries.[1][5]
-
Organic Synthesis: It serves as a starting material for creating more complex molecules. Its functional groups allow for sequential, site-selective reactions, making it a valuable tool for synthetic chemists.[4][5]
-
Pharmaceutical and Agrochemical Research: While its direct use in final drug products is less common, derivatives of related structures like 2-chloro-5-nitrobenzoic acid have been investigated for their potential as antibacterial agents.[11][12] This suggests that the core structure may be of interest in the development of new bioactive molecules.
Safety, Handling, and Storage
Hazard Profile: According to the Globally Harmonized System (GHS), 2-Chloro-5-nitrobenzenesulfonic acid is a hazardous substance.
-
Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and may cause an allergic skin reaction (Skin Sensitization 1).[6][13]
-
Hazards: Inhalation can lead to corrosive injuries to the respiratory tract.[6] The compound is a dermatotoxin and can cause toxic pneumonitis.[6] Caution is advised as it can decompose explosively when heated above 200°C.[8]
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
|---|---|---|
| H314 | Danger | Causes severe skin burns and eye damage |
| H317 | Warning | May cause an allergic skin reaction |
Safe Handling Protocol (Self-Validating System):
-
Engineering Controls (Primary Barrier): All handling of the solid powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[14] The work area must be equipped with an accessible eyewash station and safety shower.[14]
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat or coveralls.[14]
-
Respiratory Protection: If dust exposure is possible despite engineering controls, a full-face respirator with appropriate particulate filters is necessary.[13]
-
Self-Validation: Regular inspection of PPE for integrity before each use is mandatory. Any compromised equipment must be replaced immediately.
-
-
Handling Procedures:
-
Storage:
-
Disposal:
-
Dispose of waste material through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[14] Do not allow the product to enter drains.
-
Conclusion
2-Chloro-5-nitrobenzenesulfonic acid is a chemical of significant industrial importance, primarily driven by its role as a key intermediate in the synthesis of dyes and colorants. Its value stems from the specific reactivity imparted by its chloro, nitro, and sulfonic acid functional groups, which allows for controlled and strategic chemical transformations. While its direct application in areas like drug development is not widespread, its utility as a foundational building block in organic synthesis remains critical. A thorough understanding of its physicochemical properties, combined with strict adherence to safety and handling protocols, is essential for leveraging its synthetic potential while mitigating the associated risks.
References
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PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonic acid. National Center for Biotechnology Information.
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ECHEMI. (n.d.). 2-Chloro-5-nitrobenzenesulfonic acid | 96-73-1.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-5-nitrobenzenesulfonic Acid: A Deep Dive.
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Chemsrc. (n.d.). 2-Chloro-5-nitrobenzenesulfonic acid | CAS#:96-73-1.
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Sigma-Aldrich. (n.d.). 2-CHLORO-5-NITRO-BENZENESULFONIC ACID.
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Chlorinated Benzene Manufacturer. (n.d.). 2-Chloro-5-Nitrobenzenesulfonic Acid.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Chloro-5-nitrobenzenesulfonic Acid: Your Key Intermediate for Vibrant Colorants.
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ECHEMI. (n.d.). 2-Chloro-5-nitrobenzenesulfonic acid SDS, 96-73-1 Safety Data Sheets.
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Pfaltz & Bauer. (2023). SAFETY DATA SHEET: 2-Chloro-5-nitrobenzenesulfonic acid dihydrate 60%.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Chloro-5-nitrobenzoic acid.
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Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
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Guidechem. (n.d.). 2-chloro-5-nitrobenzenesulfonic acid 96-73-1.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-Chloro-5-nitrobenzoic Acid in Pharmaceutical Synthesis.
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MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
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